molecular formula C11H14N2O2 B13694254 2,3,3-Trimethyl-6-nitroindoline

2,3,3-Trimethyl-6-nitroindoline

Cat. No.: B13694254
M. Wt: 206.24 g/mol
InChI Key: IFSQHOUTXPCUQI-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-6-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the 6th position and three methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-nitroindoline typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of advanced techniques such as electrochemical cyclisation in the presence of potassium iodide has been reported for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-6-nitroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens and diazonium salts are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2,3,3-Trimethyl-6-nitroindoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of photochromic materials and dyes.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-6-nitroindoline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo photochromic transformations also plays a role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 2,3,3-Trimethyl-6-nitroindoline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro and methyl groups makes it a valuable compound for various applications, particularly in the development of photochromic materials and pharmaceuticals .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2,3,3-trimethyl-6-nitro-1,2-dihydroindole

InChI

InChI=1S/C11H14N2O2/c1-7-11(2,3)9-5-4-8(13(14)15)6-10(9)12-7/h4-7,12H,1-3H3

InChI Key

IFSQHOUTXPCUQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])(C)C

Origin of Product

United States

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